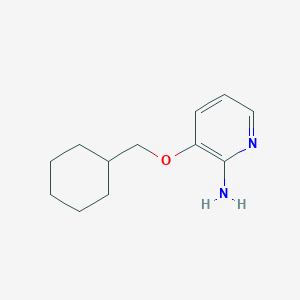

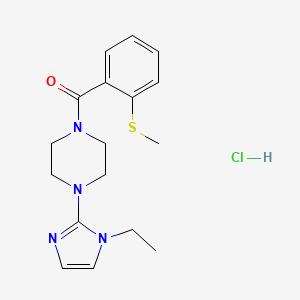

![molecular formula C18H18ClN3O2 B2849130 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1396879-98-3](/img/structure/B2849130.png)

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involved the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequence of opening/closing cascade reactions . The reactions involve the use of various catalysts and reagents .Applications De Recherche Scientifique

Fluorescent Probes for Bioimaging

F6230-0154: could be used as a fluorescent probe for bioimaging applications. Its structural similarity to pyrazolo[1,5-a]pyrimidines, which are known for their tunable photophysical properties, makes it a candidate for studying the dynamics of intracellular processes . The compound’s potential for solid-state emission intensities could allow for the design of new imaging agents that provide clearer and more precise images of biological tissues.

Chemosensors

The compound’s ability to act as a chemosensor is another significant application. Due to the presence of heteroatoms in its structure, F6230-0154 could serve as a potential chelating agent for ions, which is crucial in the detection and quantification of various ions in chemical or biological systems .

Organic Light-Emitting Devices (OLEDs)

F6230-0154: may be utilized in the development of OLEDs. Its structural features, which include electron-donating groups, could improve absorption and emission behaviors, making it a strategic compound for optical applications in devices such as displays and lighting .

Biological Activity and Drug Design

Given its structural framework, F6230-0154 could be explored for its biological activity. Compounds with similar structures have been studied for their potential as therapeutic agents, and F6230-0154 might be synthesized and tested for various biomedical applications, including as a lead compound in drug design .

Material Science

In material science, F6230-0154 could be investigated for its properties related to the fabrication of advanced materials. Its potential for good solid-state emission intensities and stability comparable to commercial probes suggests that it could be used in the development of new materials with specific optical properties .

Synthesis of Heterocyclic Compounds

The compound could also be significant in the synthesis of other heterocyclic compounds. Its pyrazolo[1,5-a]pyridin-3-ylmethyl group is a key feature that could be exploited in synthetic chemistry to create a variety of derivatives with diverse applications ranging from agriculture to pharmaceuticals .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-18(2,24-15-8-6-14(19)7-9-15)17(23)20-11-13-12-21-22-10-4-3-5-16(13)22/h3-10,12H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNKGBJMHBABAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)

![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![Ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)

![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)

![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2849065.png)